8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine
Description
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-thiochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQICZUGVXJDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1N)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901273-36-7 | |
| Record name | 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of 8-Fluoro-3,4-Dihydro-2H-1-Benzothiopyran-4-One
Procedure :
- Ketone Synthesis : Cyclization of 3-(2-fluoro-phenylsulfanyl)-propionic acid in o-dichlorobenzene at 200°C for 5 hours yields 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-one.
- Reductive Amination : The ketone intermediate reacts with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours, producing the target amine.
Reaction Equation :
$$
\text{8-Fluoro-thiochroman-4-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{this compound}
$$
Yield : 72–85% (based on analogous chloro derivatives).
Advantages : High atom economy, mild conditions, and compatibility with scale-up.
Curtius Degradation of 8-Fluoro-3,4-Dihydro-2H-1-Benzothiopyran-4-Carboxylic Acid
Procedure :
- Carboxylic Acid Synthesis : Cyclization of α-(2-fluoro-benzenethiomethyl)-acrylic acid in o-dichlorobenzene with triethylamine forms the carboxylic acid derivative.
- Curtius Reaction : Treatment with diphenylphosphoryl azide (DPPA) in tert-butanol generates an isocyanate intermediate, which hydrolyzes to the amine under acidic conditions.
Reaction Equation :
$$
\text{8-Fluoro-thiochroman-4-carboxylic acid} \xrightarrow{\text{DPPA, } t\text{-BuOH}} \text{Isocyanate} \xrightarrow{\text{HCl}} \text{this compound}
$$
Yield : 60–68% (estimated from methoxy analogs).
Challenges : Requires handling toxic azide reagents and precise temperature control.
Nucleophilic Substitution-Elimination
Procedure :
- Sulfinyl Intermediate Preparation : 8-Fluoro-2-ethylsulfinyl-3,4-dihydro-2H-1-benzothiopyran-4-one is synthesized via sulfination of the corresponding sulfide.
- Amine Introduction : Reaction with aqueous ammonia in isopropanol at 80°C for 36 hours facilitates C–N bond formation through elimination of ethylsulfinic acid.
Reaction Equation :
$$
\text{8-Fluoro-2-ethylsulfinyl-thiochroman-4-one} + \text{NH}3 \xrightarrow{\text{i-PrOH, 80°C}} \text{this compound} + \text{EtSO}2\text{H}
$$
Yield : 78–92% (based on benzothiopyranone substrates).
Advantages : Base-free conditions, excellent functional group tolerance, and scalability to >10 g.
Comparative Analysis of Methods
Key Observations :
- Reductive amination offers simplicity but requires pre-synthesized ketones.
- Curtius degradation is limited by azide handling but avoids purification steps.
- Nucleophilic substitution achieves the highest yields and purity, ideal for industrial applications.
Industrial-Scale Considerations
The nucleophilic substitution method has been successfully scaled to 10 g with 89% yield and ≥97% purity, bypassing column chromatography. In contrast, reductive amination necessitates chromatographic purification for analogs, increasing costs. Solvent selection (e.g., isopropanol vs. methanol) impacts environmental footprint and recovery.
Chemical Reactions Analysis
8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine serves as a building block in organic synthesis for developing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, indicating potential use in cancer therapy.
Medicine
Ongoing research is exploring its potential as a pharmaceutical intermediate. The presence of the fluorine atom may enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of 8-fluoro-3,4-dihydro-2H-benzothiopyran-4-amine on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation assessing antimicrobial effects against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential antibacterial properties.
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations: Benzothiopyran vs. Benzopyran
Replacing the sulfur atom in the thiopyran ring with oxygen yields benzopyran derivatives, altering electronic properties and binding interactions.
Key Insight : Sulfur-containing analogs exhibit larger CCS values compared to oxygenated counterparts, suggesting differences in conformational flexibility or polarity.
Substituent Variations
Halogen Substituents
Halogens influence electronic effects and steric bulk:
Key Insight : Trifluoromethyl groups enhance metabolic stability but may reduce solubility compared to fluorine.
Alkyl and Functional Group Modifications
Alkylation of the amine or aromatic ring alters lipophilicity and bioavailability:
Stereochemical Considerations
Enantiomers of related compounds exhibit distinct pharmacological profiles:
| Compound | Stereochemistry | CAS Number | Key Difference |
|---|---|---|---|
| (4R)-6-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine | R-configuration | 1228543-13-2 | Potential for target selectivity |
| (4S)-6-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine | S-configuration | 1228571-54-7 | Altered receptor-binding kinetics |
Key Insight : Stereochemistry significantly impacts biological activity, though specific data for the 8-fluoro analog remain unexplored .
Biological Activity
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine is a chemical compound with the molecular formula and a molecular weight of 183.25 g/mol. It is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and research findings.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : A suitable benzothiopyran derivative.
- Fluorination : Introduction of the fluorine atom at the 8th position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- Purification : Advanced purification techniques to achieve high yields and purity.
The biological activity of this compound is linked to its interaction with various molecular targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : Research indicates potential anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models are being utilized to assess the efficacy and safety profile of this compound in cancer treatment protocols.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Fluoro-3,4-dihydro-2H-benzothiopyran-4-one | Structure | Moderate antimicrobial properties |
| 8-Fluoro-2,3-dihydro-4H-benzothiopyran | Structure | Lower anticancer activity |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of 8-fluoro-3,4-dihydro-2H-benzothiopyran-4-amine on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial effects against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
Q & A
Basic Research Questions
Q. How can the structural configuration of 8-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine be experimentally determined?
- Methodological Answer : The compound’s structure can be confirmed using spectroscopic techniques (NMR, IR) and high-resolution mass spectrometry (HRMS). Computational tools like SMILES (
C1CSC2=C(C1N)C=CC=C2F) and InChIKey (RSQICZUGVXJDHV-UHFFFAOYSA-N) provide additional validation for stereochemical assignments. Collision cross-section (CCS) data from ion mobility spectrometry (e.g., predicted CCS values for [M+H]+: 133.2 Ų) further corroborate structural features .
Q. What analytical techniques are suitable for characterizing this compound's physical properties?
- Methodological Answer :
-
Mass Spectrometry : Utilize adduct-specific m/z values (e.g., [M+H]+: 184.05908) to confirm molecular weight.
-
Ion Mobility Spectrometry : Compare experimental CCS values with predicted data (see table below) to validate conformation .
-
Chromatography : Employ reverse-phase HPLC with optimized mobile phases to assess purity and retention behavior.
Adduct m/z Predicted CCS (Ų) [M+H]+ 184.05908 133.2 [M+Na]+ 206.04102 144.9 [M+NH4]+ 201.08562 143.5
Advanced Research Questions
Q. What synthetic challenges arise in achieving high enantiomeric purity for this compound?
- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Strategies include:
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or SFC to separate enantiomers.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) during key steps like ring closure or fluorination.
- Crystallization : Optimize solvent systems for selective crystallization of the desired enantiomer.
- Data Contradiction Note : While synthesis routes for analogous fluorinated heterocycles (e.g., 6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4-amine) involve condensation reactions, scalability and enantioselectivity remain unresolved challenges .
Q. How should researchers handle this compound given its toxicity profile?
- Methodological Answer :
- Hazard Mitigation : Refer to GHS classifications (acute toxicity Category 4, skin irritation Category 2). Use fume hoods for synthesis and handling.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is advised if dust formation occurs .
- Waste Disposal : Neutralize residues with dilute acetic acid before disposal via authorized hazardous waste contractors.
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Methodological Answer :
- Cross-Validation : Combine NMR (¹H, ¹³C, ¹⁹F) with 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Contradiction Analysis : If CCS values deviate from predictions (>5% error), re-evaluate ionization conditions or conformational dynamics .
Q. What strategies optimize yield in multi-step syntheses involving fluorinated intermediates?
- Methodological Answer :
- Fluorination Efficiency : Use Selectfluor® or DAST for regioselective fluorination. Monitor reaction progress via LC-MS to minimize side products.
- Protection-Deprotection : Protect the amine group with Boc or Fmoc during fluorination to prevent side reactions.
- Scale-Up Considerations : For industrial adaptation, continuous-flow reactors improve heat management and yield consistency (e.g., as seen in spirocyclic compound synthesis) .
Key Research Considerations
- Structural Analogues : Fluorinated pyridines (e.g., 5-fluoro-2-methoxypyridin-4-amine) show similar reactivity patterns, suggesting shared optimization strategies for fluorination and amine stability .
- Biological Relevance : While direct data on this compound’s activity is limited, structurally related benzothiopyrans exhibit modulation of neurotransmitter receptors, warranting further target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
